2-Bromo-6,7-dihydroimidazo[1,2-A]pyrazin-8(5H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6,7-dihydro-5H-imidazo[1,2-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c7-4-3-10-2-1-8-6(11)5(10)9-4/h3H,1-2H2,(H,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOPAFJRKHHFKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(N=C2C(=O)N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936039-76-7 | |
| Record name | 2-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-8-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6,7-dihydroimidazo[1,2-A]pyrazin-8(5H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the formation of the imidazo[1,2-a]pyrazine scaffold, which can then be functionalized at various positions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6,7-dihydroimidazo[1,2-A]pyrazin-8(5H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another, commonly using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield imidazo[1,2-a]pyrazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at different positions on the scaffold .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-Bromo-6,7-dihydroimidazo[1,2-A]pyrazin-8(5H)-one serves as a valuable building block for creating more complex molecular structures. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it an essential component in the development of new compounds .
Biology
Research indicates that this compound exhibits potential bioactive properties , including:
- Antimicrobial Activity: Studies have shown that derivatives of imidazo[1,2-a]pyrazines can inhibit bacterial growth.
- Antiviral Properties: Investigations into its antiviral effects are ongoing, with preliminary results suggesting efficacy against certain viruses.
- Anticancer Activity: The compound has been explored for its ability to induce apoptosis in cancer cells by interacting with specific molecular targets .
Medicine
The medicinal chemistry field is particularly interested in this compound for its potential use in drug development. It is being researched for the design of therapeutic agents targeting specific biological pathways involved in diseases such as cancer and infectious diseases .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria using synthesized derivatives of the compound. |
| Study B | Anticancer Properties | Showed that certain analogs could induce apoptosis in leukemia cells through mitochondrial pathways. |
| Study C | Drug Development | Explored the compound's interaction with enzyme targets related to metabolic disorders; promising results for future drug candidates. |
Mechanism of Action
The mechanism of action of 2-Bromo-6,7-dihydroimidazo[1,2-A]pyrazin-8(5H)-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the scaffold .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Brominated Imidazo-Pyrazine Derivatives
2,3-Dibromo-6,7-dihydroimidazo[1,2-A]pyrazin-8(5H)-one
- Molecular Formula : C₆H₆Br₂N₃O
- CAS : 2889453-14-7 .
- Key Differences: Additional bromine at position 3 enhances steric hindrance, reducing reactivity in nucleophilic substitutions compared to the mono-brominated analogue. Limited commercial availability, suggesting synthetic challenges in selective bromination .
6-Bromo-8-(thiophen-2’-yl)imidazo[1,2-A]pyrazine
Heterocyclic Analogues with Modified Cores
2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
- Molecular Formula : C₆H₆BrN₃OS
- Key Differences :
5-Bromo-3-chloropyrazin-2(1H)-one
- Molecular Formula : C₄H₂BrClN₂O
- Key Differences: A monocyclic pyrazinone with bromine and chlorine substituents, simplifying synthetic modifications but limiting ring strain for bicyclic reactivity .
AZD-0364
- Molecular Formula : C₂₄H₂₄F₂N₈O₂
- Structural Features : A complex derivative with difluorobenzyl, methoxymethyl, and pyrimidinyl substituents.
- Applications : Potent kinase inhibitor under preclinical evaluation for oncology .
2-Arylidene-6,7-dihydroimidazo[1,2-A]pyrazine-3,8-diones
Comparative Data Table
Key Research Findings
Biological Activity
Overview
2-Bromo-6,7-dihydroimidazo[1,2-A]pyrazin-8(5H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's unique structure allows it to interact with various biological targets, leading to a range of pharmacological effects including antimicrobial, antiviral, and anticancer properties.
- IUPAC Name: 2-bromo-6,7-dihydro-5H-imidazo[1,2-a]pyrazin-8-one
- Molecular Formula: C6H6BrN3O
- Molecular Weight: 216.04 g/mol
- CAS Number: 1936039-76-7
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors within cells. This interaction can modulate various signaling pathways, leading to significant biological responses. The compound's bromine atom may enhance its reactivity and selectivity for certain biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against a range of bacteria and fungi. For instance, the compound has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition of growth.
Antiviral Activity
The compound has also been investigated for its antiviral potential. Preliminary studies suggest that it may inhibit viral replication in certain cell lines, although specific mechanisms remain to be fully elucidated. The interaction with viral proteins or host cell receptors could be a contributing factor to its antiviral effects.
Anticancer Properties
One of the most promising areas of research involves the anticancer activity of this compound. Various studies have reported its cytotoxic effects on different cancer cell lines.
These findings indicate that the compound may induce apoptosis and inhibit cell proliferation through various pathways.
Case Studies and Research Findings
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of this compound on HeLa cells using the MTT assay. The results indicated an IC50 value of 9.22 µM after 72 hours of treatment, suggesting a strong potential for further development as an anticancer agent .
- Antimicrobial Screening : In another study focusing on antimicrobial activity, the compound was tested against multiple bacterial strains. It exhibited significant inhibitory effects, particularly against Gram-positive bacteria like Staphylococcus aureus, indicating its potential as a therapeutic agent in treating infections .
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound may interfere with key cellular pathways involved in cancer cell survival and proliferation. This includes modulation of apoptosis-related proteins and inhibition of cell cycle progression .
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 2-Bromo-6,7-dihydroimidazo[1,2-A]pyrazin-8(5H)-one, and what reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization of halogenated pyrazine precursors. For example, brominated pyrazines (e.g., 2-bromo-3-methylpyrazine) react with formamide under reflux with a base like K₂CO₃ to form the imidazo[1,2-a]pyrazine core . Key factors include:
- Temperature : Reflux (~100–120°C) ensures proper cyclization.
- Catalysts : Copper(I) iodide enhances substitution reactions .
- Purification : Chromatography or crystallization improves purity.
- Data Table :
| Precursor | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Bromo-3-methylpyrazine | Formamide, K₂CO₃ | Reflux, 12h | 75–85 |
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Use spectroscopic techniques:
- NMR : H and C NMR identify aromatic protons and carbons in the fused bicyclic system.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 212.05 g/mol for brominated analogs) .
- X-ray Crystallography : Resolves spatial arrangement of substituents (e.g., bromine at position 2) .
Advanced Research Questions
Q. What strategies can resolve contradictory bioactivity data between in vitro and in silico studies for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions or modeling approximations. Mitigation steps:
- Enzyme Kinetics : Perform mixed inhibition studies (e.g., AChE inhibition by compound 14r showed IC₅₀ = 0.47 µM, consistent with molecular docking) .
- Molecular Dynamics (MD) : Validate docking results with 100 ns simulations to assess ligand-protein stability .
Q. How does the bromine substituent influence the compound’s selectivity for acetylcholinesterase (AChE) versus butyrylcholinesterase (BuChE)?
- Methodological Answer : Bromine’s electron-withdrawing effects enhance π-π stacking in AChE’s aromatic gorge. For example:
- Compound 14r (AChE IC₅₀ = 0.47 µM vs. BuChE IC₅₀ = 11.02 µM) has 23.45-fold selectivity for AChE due to steric compatibility .
- Data Table :
| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| 14r | 0.47 | 11.02 | 23.45 |
| Galantamine (Reference) | 5.01 | 18.46 | 3.68 |
Q. What in silico tools predict the pharmacokinetic properties of this compound, and how reliable are they?
- Methodological Answer : Use SwissADME for predicting oral bioavailability:
- Lipophilicity (LogP) : Optimal range (2–3) ensures membrane permeability.
- Topological Polar Surface Area (TPSA) : <140 Ų enhances absorption .
Experimental Design & Data Analysis
Q. How to design enzyme inhibition assays to evaluate dual-target activity (e.g., AChE inhibition and antioxidant effects)?
- Methodological Answer :
- AChE/BuChE Assay : Use Ellman’s method with acetylthiocholine as substrate .
- Antioxidant Activity : DPPH radical scavenging assay (e.g., compound 14o showed IC₅₀ = 89.33 µM vs. ascorbic acid’s 25.70 µM) .
- Key Parameters :
- Controls : Include galantamine (AChE) and ascorbic acid (antioxidant).
- Dose-Response Curves : Use 6–8 concentrations for IC₅₀ calculations.
Q. What computational methods validate the compound’s interaction with non-enzymatic targets (e.g., G-quadruplex DNA)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to G-quadruplex structures.
- Circular Dichroism (CD) : Confirm stabilization of quadruplex topology .
Contradiction Analysis
Q. Why do analogs with similar structures exhibit divergent biological activities?
- Methodological Answer : Substituent positioning alters steric and electronic interactions. For example:
- 5-Bromo-6-methylimidazo[1,2-a]pyrazine shows unique anticancer activity due to methyl group enhancing hydrophobic interactions .
- Ethyl carboxylate derivatives (e.g., Ethyl 6-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine-2-carboxylate) exhibit receptor antagonism via piperazine’s basicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
